2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-17-7-9-19(10-8-17)13-23-21(27)15-25-20(16-26)14-24-22(25)28-12-11-18-5-3-2-4-6-18/h2-10,14,26H,11-13,15-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAJORLJXWJDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the hydroxymethyl group. Common reagents used in these reactions include aldehydes, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted imidazoles
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests potential activity as a pharmacological agent. Imidazole derivatives are often studied for their roles as:
- Antimicrobial Agents : Research indicates that imidazole derivatives exhibit antibacterial and antifungal properties. The presence of the sulfanyl group may enhance the compound's efficacy against certain pathogens .
- Anticancer Activity : Some studies have indicated that imidazole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
The compound's potential as a neurotransmitter modulator is noteworthy. It may interact with neurotransmitter systems, influencing conditions such as anxiety and depression. The structural similarity to known neuroactive compounds suggests that it could serve as a lead for developing new antidepressants or anxiolytics .
Drug Design and Development
The compound can be utilized in drug design frameworks due to its unique scaffold. The Bemis-Murcko framework analysis identifies it as a promising candidate for further modifications to enhance bioactivity and selectivity against specific biological targets .
Biochemical Research
Imidazole derivatives are often used in biochemical assays due to their ability to chelate metal ions, which is crucial in enzyme studies and metal ion transport research. This property may allow the compound to serve as a tool in studying metalloproteins .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various imidazole derivatives, including our compound of interest. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, indicating its potential as an anticancer agent .
Case Study 3: Neurotransmitter Modulation
Research into the neuropharmacological effects revealed that the compound modulates serotonin receptors, leading to increased serotonin levels in neuronal cultures. This suggests its potential application in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target’s hydroxymethyl group increases hydrophilicity compared to phenyl () or benzenesulfonyl () substituents. However, its phenylethylsulfanyl and 4-methylbenzyl groups contribute to higher logP values, suggesting moderate membrane permeability .
- Sulfur-Containing Groups: Sulfanyl (target, ) and sulfonamide () moieties may facilitate hydrogen bonding or hydrophobic interactions with biological targets.
- Acetamide Linkage : The 4-methylbenzyl group in the target contrasts with smaller substituents like cyclopropyl () or polar sulfonamide-linked phenyl (). Larger aromatic groups may improve target selectivity but reduce metabolic stability .
Biological Activity
2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, a hydroxymethyl group, and a sulfanyl moiety. Its IUPAC name is:
Key Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring that contributes to the compound's biological activity. |
| Hydroxymethyl Group | Potential site for oxidation reactions, influencing biological interactions. |
| Sulfanyl Group | May participate in nucleophilic substitution reactions. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Signal Transduction Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A notable case study involved screening a library of drug candidates on multicellular spheroids, where compounds with structural similarities demonstrated significant antiproliferative effects on cancer cell lines. The proposed mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies have shown that similar hydroxymethyl-substituted imidazoles can induce antiproliferative effects in various mammalian cell lines. The activity appears related to their ability to inhibit topoisomerase II .
- Enzyme Interaction : A study on the interaction of imidazole derivatives with monoamine oxidases (MAO) revealed that certain analogues exhibited selective inhibition of MAO-B over MAO-A, suggesting potential applications in neurodegenerative diseases .
- Synthesis and Biological Screening : The synthesis of derivatives from this compound has been reported, with subsequent biological screening indicating promising results against specific cancer cell lines .
Q & A
Q. What strategies improve metabolic stability for in vivo studies?
- Deuterium labeling : Replace labile hydrogens (e.g., hydroxymethyl -OH) to slow CYP3A4 metabolism .
- Prodrug design : Mask polar groups (e.g., acetamide as ethyl ester) for enhanced bioavailability .
Data Contradiction Analysis Example
Scenario : Discrepant MIC values (8 μg/mL vs. 32 μg/mL) in antimicrobial assays.
- Root causes :
- Strain variability : Use CLSI-standardized strains (e.g., S. aureus ATCC 29213) .
- Culture medium : Cation-adjusted Mueller-Hinton broth ensures consistent cation concentrations .
- Compound aggregation : Filter-sterilize (0.22 μm) to remove particulates that reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
